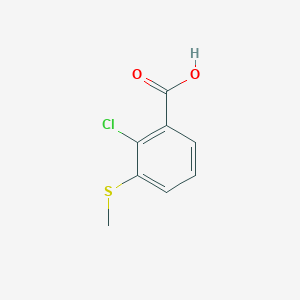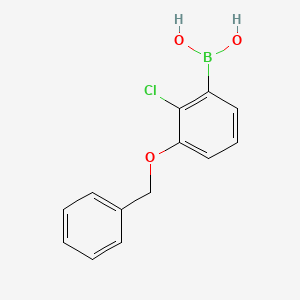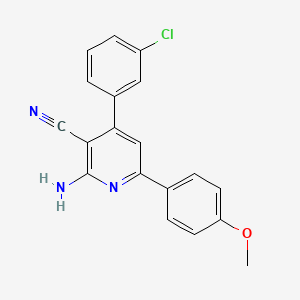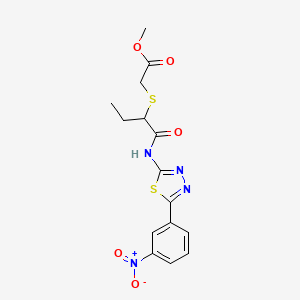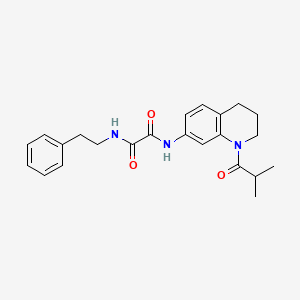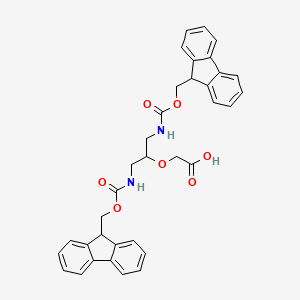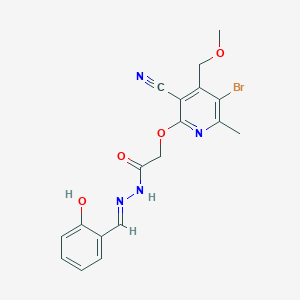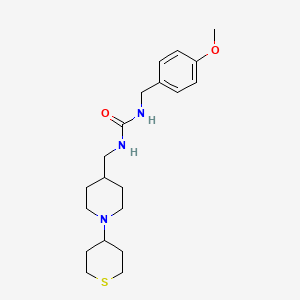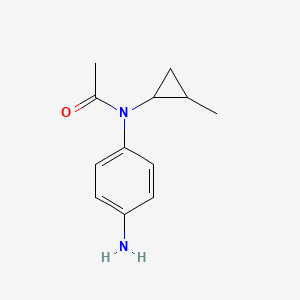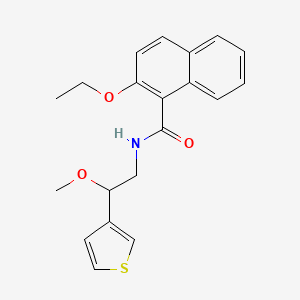
2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide, also known as TH-naphthamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of naphthamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Drug Design and Synthesis
Naphthalene carboxamide derivatives have been utilized in drug design, particularly in the synthesis of compounds with potential therapeutic effects. For example, the molecular hybridization drug design approach has been applied to merge the naphthalene core with a carboxamide moiety, incorporating various phenyl substitutions to evaluate their effectiveness against certain enzymes .
Enzyme Inhibition
Research has shown that naphthamide derivatives can act as inhibitors for enzymes like monoamine oxidase and cholinesterase, which are significant in managing neurodegenerative diseases . This suggests potential applications in developing treatments for conditions such as Alzheimer’s and Parkinson’s disease.
Anti-Tuberculosis Activity
Some naphthamide derivatives have demonstrated inhibitory activities against Mycobacterium tuberculosis, showing comparable potency to first-line anti-tuberculosis drugs like ethambutol . This indicates their potential use in creating new anti-TB medications.
Oncology
Naphthalene carboxamide derivatives have also been explored as inhibitors of oncogenic pathways. For instance, they have been studied for their role in interfering with hypertrophy via the inactivation of oncogenes such as Akt and Pdk1 , suggesting applications in cancer therapy.
Propiedades
IUPAC Name |
2-ethoxy-N-(2-methoxy-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-24-17-9-8-14-6-4-5-7-16(14)19(17)20(22)21-12-18(23-2)15-10-11-25-13-15/h4-11,13,18H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDOSWXKZYUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

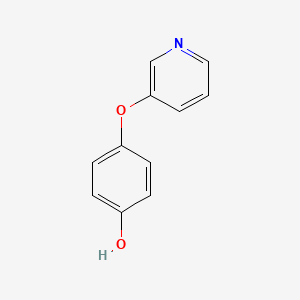
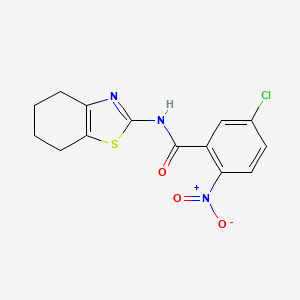
![2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2968257.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)
